molecular formula C18H14O2 B6403774 3-Methyl-4-(naphthalen-2-YL)benzoic acid CAS No. 1261911-24-3

3-Methyl-4-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403774
CAS No.: 1261911-24-3
M. Wt: 262.3 g/mol
InChI Key: JZJLMNCZURCYMS-UHFFFAOYSA-N
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Description

3-Methyl-4-(naphthalen-2-YL)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a methyl group at the third position and a naphthyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(naphthalen-2-YL)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl and benzoic acid rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

3-Methyl-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(naphthalen-2-YL)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory and microbial processes. Further research is needed to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

    3-Methylbenzoic acid: Lacks the naphthyl group, resulting in different chemical properties and applications.

    4-Naphthylbenzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    Naphthalene derivatives: Share the naphthyl group but differ in the substitution pattern on the aromatic rings.

Uniqueness: 3-Methyl-4-(naphthalen-2-YL)benzoic acid is unique due to the combination of a methyl group and a naphthyl group on the benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-4-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-10-16(18(19)20)8-9-17(12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJLMNCZURCYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690413
Record name 3-Methyl-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-24-3
Record name 3-Methyl-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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